

An In-depth Technical Guide to the Chemical Structure of Intedanib-d3

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Compound of Interest

Compound Name: *Intedanib-d3*

Cat. No.: *B588111*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Intedanib-d3**, a deuterated analog of Intedanib (also known as Nintedanib). This document will detail its molecular structure, physicochemical properties, and its relationship to the parent compound, Intedanib.

Introduction to Intedanib

Intedanib, marketed under trade names such as Ofev and Vargatef, is a small molecule tyrosine kinase inhibitor.^[1] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.^{[2][3]} Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).^{[1][4]} By blocking these signaling pathways, Intedanib interferes with processes crucial for the proliferation and migration of fibroblasts, which are key in the pathology of fibrotic diseases.^[1]

Chemical Structure of Intedanib-d3

Intedanib-d3 is an isotopically labeled version of Intedanib, where three hydrogen atoms have been replaced by deuterium atoms. This labeling is specifically on the methyl group attached to the piperazine moiety.

The IUPAC name for **Intedanib-d3** is methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate.[5]

The structural difference between Intedanib and **Intedanib-d3** is the presence of three deuterium atoms on the terminal methyl group of the piperazine ring. This substitution increases the molecular weight of the compound slightly but does not significantly alter its chemical properties or biological activity. The primary application of **Intedanib-d3** is as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Intedanib in biological samples.

Physicochemical Properties

The key physicochemical properties of Intedanib and **Intedanib-d3** are summarized in the table below for direct comparison.

Property	Intedanib	Intedanib-d3
Molecular Formula	C ₃₁ H ₃₃ N ₅ O ₄ [2][6]	C ₃₁ H ₃₀ D ₃ N ₅ O ₄
Molecular Weight	539.6 g/mol [2]	542.6 g/mol [5]
CAS Number	656247-17-5[2][4]	1624587-84-3[5]
Appearance	Pale Yellow to Yellow Solid[7]	Not specified, likely similar to Intedanib
Solubility	Soluble in DMSO[7]	Not specified, likely similar to Intedanib

Experimental Protocols

Detailed synthetic protocols for **Intedanib-d3** are often proprietary to the manufacturers. However, the general methodology involves the use of a deuterated starting material in the synthesis process. For **Intedanib-d3**, this would likely involve a deuterated methylating agent to introduce the trideuteriomethyl group onto the piperazine ring during the synthesis of the side chain, which is then coupled to the core indole structure.

General Workflow for Quantification using **Intedanib-d3** as an Internal Standard:

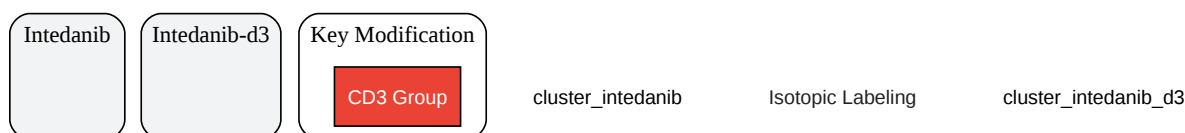


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Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Visualization of the Chemical Structures

The following diagram illustrates the structural relationship between Intedanib and its deuterated analog, **Intedanib-d3**, highlighting the location of the isotopic labeling.



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Caption: Comparison of Intedanib and **Intedanib-d3** structures.

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